N-(3-bromophenyl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-bromophenyl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a methoxypropyl chain, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: Formation of the amide bond by reacting the bromophenyl derivative with a suitable amine.
Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.
Methoxylation: Introduction of the methoxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-bromophenyl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-3-methoxybenzamide: Similar structure with a different substitution pattern on the phenyl ring.
2-[(3-bromophenyl)amino]-N-(3-methoxypropyl)propanamide: Similar functional groups but different overall structure.
Uniqueness
N-(3-bromophenyl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H19BrN2O3 |
---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H19BrN2O3/c1-21-7-3-6-18-10-11(8-14(18)19)15(20)17-13-5-2-4-12(16)9-13/h2,4-5,9,11H,3,6-8,10H2,1H3,(H,17,20) |
InChI Key |
OUXGKCNMAWSZIP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC(CC1=O)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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